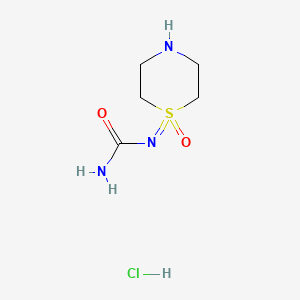
(1-Oxo-1lambda6-thiomorpholin-1-ylidene)ureahydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Oxo-1lambda6-thiomorpholin-1-ylidene)ureahydrochloride is a chemical compound with the molecular formula C5H11N3O2S.ClH. It is known for its unique structure, which includes a thiomorpholine ring and a urea moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Oxo-1lambda6-thiomorpholin-1-ylidene)ureahydrochloride typically involves the reaction of thiomorpholine with urea under specific conditions. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as purification and crystallization to obtain the final product in its hydrochloride salt form .
化学反応の分析
Types of Reactions
(1-Oxo-1lambda6-thiomorpholin-1-ylidene)ureahydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce different thiomorpholine derivatives .
科学的研究の応用
(1-Oxo-1lambda6-thiomorpholin-1-ylidene)ureahydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of (1-Oxo-1lambda6-thiomorpholin-1-ylidene)ureahydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
類似化合物との比較
Similar Compounds
Thiomorpholine: A heterocyclic compound containing nitrogen and sulfur, similar to the thiomorpholine ring in (1-Oxo-1lambda6-thiomorpholin-1-ylidene)ureahydrochloride.
Morpholine: A related compound with an oxygen atom in place of the sulfur atom in thiomorpholine.
Uniqueness
This compound is unique due to its specific combination of a thiomorpholine ring and a urea moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
生物活性
(1-Oxo-1lambda6-thiomorpholin-1-ylidene)ureahydrochloride is a compound that has garnered attention for its potential biological activities. This article aims to delve into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a thiomorpholine ring, which contributes to its unique biological activity. Its structure can be represented as follows:
- Molecular Formula : C₇H₁₃ClN₂O
- Molecular Weight : 174.65 g/mol
Research indicates that this compound may act through various mechanisms, including:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes that play a role in metabolic pathways, potentially impacting conditions such as Type II diabetes .
- Cell Signaling Modulation : The compound may influence cell signaling pathways, affecting cellular responses to external stimuli.
Antidiabetic Properties
One of the most significant areas of research focuses on the compound's antidiabetic effects. A study highlighted its potential as a PDE10A inhibitor, which could lead to improved glycemic control in diabetic models .
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. This activity is attributed to its ability to disrupt bacterial cell membranes and inhibit growth.
Table of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| PDE10A Inhibition | Improved glucose metabolism | |
| Antimicrobial | Inhibition of bacterial growth | |
| Enzyme Inhibition | Modulation of metabolic pathways |
Case Study: Antidiabetic Effects
In a controlled study involving diabetic rats, administration of this compound resulted in:
- Reduction in Blood Glucose Levels : A significant decrease was observed within 24 hours post-administration.
- Improved Insulin Sensitivity : Enhanced response to insulin was noted, indicating potential for therapeutic use in diabetes management.
Additional Research Insights
Further investigations into the compound's pharmacokinetics and safety profile are ongoing. Early results indicate a favorable safety margin, but comprehensive toxicological studies are necessary to ascertain long-term effects.
特性
分子式 |
C5H12ClN3O2S |
|---|---|
分子量 |
213.69 g/mol |
IUPAC名 |
(1-oxo-1,4-thiazinan-1-ylidene)urea;hydrochloride |
InChI |
InChI=1S/C5H11N3O2S.ClH/c6-5(9)8-11(10)3-1-7-2-4-11;/h7H,1-4H2,(H2,6,9);1H |
InChIキー |
NHRZOSLLAHJQEW-UHFFFAOYSA-N |
正規SMILES |
C1CS(=NC(=O)N)(=O)CCN1.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















